molecular formula C15H15FN2O2 B2941236 1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one CAS No. 2128718-44-3

1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one

Cat. No.: B2941236
CAS No.: 2128718-44-3
M. Wt: 274.295
InChI Key: UWGFCTZUCVODDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

  • Formation of 6-Fluoro-1,2-benzoxazole: This can be achieved by cyclization of appropriate precursors such as 6-fluorobenzoxazol-3-amine and carboxylic acids or their derivatives.

  • Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions involving 6-fluoro-1,2-benzoxazole derivatives and piperidine or its derivatives.

  • Allyl Ketone Introduction: The allyl ketone group is added through a reaction involving the piperidine-substituted benzoxazole and suitable acylating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis may also involve continuous flow processes and purification techniques such as crystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the allyl ketone group, leading to the formation of carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can be performed on the benzoxazole ring or the piperidine ring, resulting in the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoxazole and piperidine rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, with reaction conditions varying based on the specific reagents and desired products.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Various substituted benzoxazoles and piperidines with different functional groups.

Scientific Research Applications

  • Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemical products.

  • Biology: The biological activity of benzoxazole derivatives has been explored in various studies, including their potential as antimicrobial, antifungal, and anticancer agents. The specific biological effects of 1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one are still under investigation.

  • Medicine: Research is ongoing to determine the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.

Mechanism of Action

1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is similar to other benzoxazole derivatives, such as iloperidone and paliperidone, which are used in the treatment of psychiatric disorders[_{{{CITATION{{{_2{Paliperidone - 3- [2- 4- (6-Fluoro-1,2-benzisoxazol-3-yl)-1 .... its unique structural features, including the allyl ketone group and the specific substitution pattern, distinguish it from these compounds. The presence of the piperidine ring and the fluorine atom on the benzoxazole core contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Iloperidone

  • Paliperidone

  • Other N-substituted benzoxazole derivatives

Properties

IUPAC Name

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-14(19)18-7-5-10(6-8-18)15-12-4-3-11(16)9-13(12)20-17-15/h2-4,9-10H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFCTZUCVODDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.